Talmetacin
Overview
Description
Talmetacin is a synthetic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a derivative of the naturally occurring antibiotic talaromycin and is currently being investigated for its potential as a therapeutic agent.
Scientific Research Applications
Interaction with Other Drugs
Talmetacin's interaction with other drugs like indometacin and acetylsalicylic acid has been studied in the context of hypertension treatment. Sziegoleit et al. (1984) found that when indometacin and acetylsalicylic acid were added to talinolol (a beta-adrenoceptor blocking agent), they slightly reduced its blood pressure-lowering effect. Interestingly, indometacin abolished a talinolol-induced increase in serum triglycerides and caused a decrease in serum cholesterol, while acetylsalicylic acid slightly diminished blood glucose levels (Sziegoleit et al., 1984).
Effects on Fertility
Research by Widiyani (2006) on Talinum paniculatum Gaertn (commonly used as an aphrodisiac herb) explored its antifertility effects. The study demonstrated that root extract from this plant inhibited spermatogenesis (decreasing spermatogenic cell count) and decreased sperm quality in male mice (Widiyani, 2006).
Environmental Applications
Kumar et al. (2012) highlighted the use of Talinum species in environmental research, particularly in assessing metal pollution, stabilizing heavy metals in soils, and removing metals from water. Their study on Talinum triangulare exposed to lead revealed insights into the plant's defense mechanisms against heavy metal toxicity, suggesting potential applications in environmental remediation (Kumar et al., 2012).
Clinical Applications
Goldstein et al. (2009) discussed the clinical applications of thymosin alpha(1), a synthetic version of a thymic-derived biological response modifier, which is used in treating hepatitis B and C, and as an immune stimulant and adjuvant. It has also been tested for its efficacy in other diseases, including septic shock and severe acute respiratory syndrome, indicating a broad range of potential clinical applications (Goldstein et al., 2009).
properties
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO6/c1-15-21(14-24(30)34-27-20-6-4-3-5-19(20)26(32)35-27)22-13-18(33-2)11-12-23(22)29(15)25(31)16-7-9-17(28)10-8-16/h3-13,27H,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRIRLDHOQSNLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C5=CC=CC=C5C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867278 | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Talmetacin | |
CAS RN |
67489-39-8 | |
Record name | Talmetacin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067489398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TALMETACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FY017I6S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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